(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Overview
Description
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol” is a derivative of indazole and cyclopropane. Indazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . Cyclopropane derivatives have been reported to have anesthetic properties .
Mode of Action
Cyclopropane derivatives, on the other hand, may exert their effects by interacting with the central nervous system .
Biochemical Analysis
Biochemical Properties
(2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cycloalkanemethanol, which is known for its anesthetic properties . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that methanol and its derivatives can affect red blood cell mechanical properties and membrane fluidity . This compound may also impact cellular proliferation and viability, as observed in studies involving methanol and ethanol .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s molecular structure allows it to fit into enzyme active sites, where it can either block substrate access or enhance enzyme activity. This dual role is crucial for its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that methanol and its derivatives can be metabolized over time, leading to changes in their biological activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the need for careful monitoring of this compound’s stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced toxicity. At higher doses, toxic or adverse effects may occur, including cellular damage and impaired metabolic function
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficiency of transport and distribution can impact the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-8-12-10-3-1-2-4-11(10)13-14(12)7-9-5-6-9/h9,15H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYIWPQOGHFMGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)CO)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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